4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine

Oxytocin receptor Vasopressin receptor GPCR selectivity

Researchers seeking a selective oxytocin receptor chemical probe with orthogonal synthetic handles face limited options. This compound addresses that gap with three distinct functionalization sites and validated biological activity. • Oxytocin receptor Ki <10 nM, >50-fold selectivity over V1a/V2 • 5-Br handle for Pd-catalyzed cross-coupling without protecting group manipulation • Dual CDK1 (IC50 12 μM) and PI3K p110α (IC50 1.5 μM) activity for multi-target SAR • ≥95% purity, solid form, shipped at ambient temperature

Molecular Formula C16H18BrN3O
Molecular Weight 348.24 g/mol
CAS No. 885952-22-7
Cat. No. B1520522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine
CAS885952-22-7
Molecular FormulaC16H18BrN3O
Molecular Weight348.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=C(C(=N2)OCC3=CC=CC=C3)Br
InChIInChI=1S/C16H18BrN3O/c17-14-11-18-16(20-9-5-2-6-10-20)19-15(14)21-12-13-7-3-1-4-8-13/h1,3-4,7-8,11H,2,5-6,9-10,12H2
InChIKeyDCCSRNYMWDTVER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzyloxy)-5-bromo-2-(piperidin-1-yl)pyrimidine (CAS 885952-22-7): Procurement-Quality Overview


4-(Benzyloxy)-5-bromo-2-(piperidin-1-yl)pyrimidine (CAS 885952-22-7) is a fully substituted pyrimidine derivative with a molecular formula of C16H18BrN3O and a molecular weight of 348.24 g/mol . The compound is commercially available as a research chemical, typically supplied at ≥95% purity in solid form . It features a pyrimidine core bearing a 4-benzyloxy group, a 5-bromo substituent, and a 2-piperidinyl moiety . This substitution pattern provides three chemically distinct positions for potential functionalization, enabling applications in medicinal chemistry and chemical biology [1].

Why 4-(Benzyloxy)-5-bromo-2-(piperidin-1-yl)pyrimidine Cannot Be Interchanged with Common In-Class Analogs


4-(Benzyloxy)-5-bromo-2-(piperidin-1-yl)pyrimidine possesses a specific substitution pattern—4-benzyloxy, 5-bromo, and 2-piperidinyl—that cannot be replicated by generic pyrimidine analogs. Direct structural comparators such as 5-bromo-2-(piperidin-1-yl)pyrimidine (CAS 57356-64-6) lack the 4-benzyloxy group, eliminating a key functional handle for further derivatization [1]. Conversely, 4-(benzyloxy)-5-bromopyrimidine (CAS 1232361-96-4) omits the 2-piperidinyl moiety, removing a basic nitrogen center that may influence both physicochemical properties and target engagement [2]. The pyrrolidine analog 4-(benzyloxy)-5-bromo-2-(pyrrolidin-1-yl)pyrimidine (CAS 885952-21-6) substitutes the six-membered piperidine ring with a five-membered pyrrolidine, altering conformational flexibility and potentially modifying target binding profiles [3]. Interchange of these compounds without systematic experimental validation would introduce uncontrolled variables in both synthetic and biological workflows. The quantitative evidence below substantiates the distinct functional profile of this specific compound.

Quantitative Differentiation Evidence for 4-(Benzyloxy)-5-bromo-2-(piperidin-1-yl)pyrimidine Procurement Decisions


Human Oxytocin Receptor Affinity vs. Vasopressin V1a/V2 Receptor Subtypes

4-(Benzyloxy)-5-bromo-2-(piperidin-1-yl)pyrimidine exhibits nanomolar affinity for the human oxytocin receptor (OXTR) with a Ki of <10 nM in a radioligand binding assay, while demonstrating substantially weaker binding to the closely related vasopressin V1a receptor (Ki = 504 nM) and V2 receptor (Ki = 713 nM) under identical experimental conditions [1]. The oxytocin receptor affinity is over 50-fold greater than that for the V1a receptor and over 70-fold greater than that for the V2 receptor. No directly comparable binding data for structural analogs lacking the 4-benzyloxy or 2-piperidinyl groups are available in the same assay system, placing this evidence in the class-level inference category. Nevertheless, the quantitative differential across receptor subtypes establishes a selectivity signature that distinguishes this compound from non-selective vasopressin/oxytocin ligands.

Oxytocin receptor Vasopressin receptor GPCR selectivity

PI3K p110α/p85α Inhibition Potency vs. p110γ Isoform

In a fluorescence-based immunoassay, 4-(Benzyloxy)-5-bromo-2-(piperidin-1-yl)pyrimidine inhibits the PI3K p110α/p85α complex with an IC50 of 1,500 nM, compared to an IC50 of 2,200 nM for the PI3K p110γ isoform, representing a modest 1.5-fold selectivity for p110α [1]. For context, a highly optimized PI3K p110α inhibitor from the patent literature (US9260439) achieves an IC50 of 35 nM for p110α under comparable recombinant enzyme conditions [2]. This comparison highlights that while 4-(Benzyloxy)-5-bromo-2-(piperidin-1-yl)pyrimidine exhibits micromolar potency, its specific substitution pattern may serve as a starting scaffold for further optimization rather than a final candidate. Direct comparator data for pyrrolidine or debenzyloxy analogs in the same assay are not publicly available; this evidence is cross-study comparable only in establishing the performance baseline for the p110α target class.

PI3K inhibitor Kinase selectivity p110α Cancer

CDK1/Cyclin B vs. Plasmodium PfPK5 Inhibition Profile

4-(Benzyloxy)-5-bromo-2-(piperidin-1-yl)pyrimidine demonstrates differential inhibition between human CDK1/cyclin B (IC50 = 12,000 nM) and Plasmodium falciparum PfPK5 (IC50 = 130,000 nM), with an approximately 11-fold preference for the human kinase over the parasite target [1]. The compound also inhibits the related Plasmodium kinase Pfmrk with an IC50 of 3,500 nM [1]. This pattern—greater activity against human CDK1 than Plasmodium CDK-like kinases—contrasts with typical antimalarial discovery efforts that seek the opposite selectivity. While no direct head-to-head comparison with 4-debenzyloxy or 2-pyrrolidinyl analogs is available, the quantitative data establish that this specific substitution pattern does not confer parasite-selective CDK inhibition, an observation that informs scaffold repurposing or exclusion decisions.

CDK inhibitor Antimalarial Kinase selectivity Host-pathogen

Synthetic Versatility: 5-Bromo Position Enables Pd-Catalyzed Cross-Coupling

The 5-bromo substituent on 4-(Benzyloxy)-5-bromo-2-(piperidin-1-yl)pyrimidine provides a site for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling systematic C-C and C-N bond formation at the pyrimidine core [1]. In contrast, the des-bromo analog 4-benzyloxy-2-(piperidin-1-yl)pyrimidine (if available) would lack this orthogonal functionalization handle, limiting the accessible chemical space. The 5-bromo group is orthogonally reactive relative to the 4-benzyloxy (cleavable via hydrogenolysis) and the 2-piperidinyl (chemically inert under typical cross-coupling conditions), enabling sequential, regioselective diversification. The pyrrolidine analog (CAS 885952-21-6) retains the 5-bromo handle but alters the 2-position nitrogen basicity and steric profile, which may affect downstream coupling yields . This evidence is class-level inference based on established pyrimidine halogen reactivity.

Suzuki coupling Building block C-C bond formation Diversification

Validated Application Scenarios for 4-(Benzyloxy)-5-bromo-2-(piperidin-1-yl)pyrimidine Based on Quantitative Evidence


Oxytocin Receptor Probe Development and GPCR Selectivity Profiling

With a Ki of <10 nM for the human oxytocin receptor and >50-fold selectivity over vasopressin V1a and V2 receptors, this compound serves as a starting point for developing oxytocin receptor-targeted chemical probes [1]. The differential binding profile across the oxytocin/vasopressin receptor family provides a defined selectivity baseline for structure-activity relationship (SAR) studies aimed at further enhancing subtype discrimination. Procurement is justified for laboratories investigating oxytocin receptor pharmacology in contexts including social behavior, parturition, and neuropsychiatric disorders.

PI3K p110α Scaffold Optimization in Kinase Drug Discovery

Although 4-(Benzyloxy)-5-bromo-2-(piperidin-1-yl)pyrimidine exhibits micromolar PI3K p110α inhibition (IC50 = 1,500 nM), the modest 1.5-fold selectivity over p110γ offers a defined starting point for scaffold optimization [2]. The compound's three chemically distinct positions—5-bromo for cross-coupling, 4-benzyloxy for deprotection/replacement, and 2-piperidinyl for retention or modification—enable systematic exploration of chemical space around the pyrimidine core. This makes the compound suitable for hit-to-lead campaigns where rapid analog synthesis is prioritized over initial potency .

Parallel Library Synthesis via Regioselective Cross-Coupling

The 5-bromo substituent provides an orthogonal synthetic handle compatible with palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling C-C and C-N bond formation at the pyrimidine core while leaving the 4-benzyloxy and 2-piperidinyl groups intact . This orthogonality supports parallel synthesis workflows where diverse aryl, heteroaryl, or amine substituents are introduced at the 5-position without protecting group manipulation. The compound is therefore well-suited for building block procurement in medicinal chemistry libraries targeting kinase, GPCR, or other pyrimidine-binding protein families.

Human CDK1 Inhibitor Fragment for Oncology Lead Generation

The compound inhibits human CDK1/cyclin B with an IC50 of 12,000 nM while showing 11-fold weaker activity against the Plasmodium PfPK5 kinase [3]. This host-versus-pathogen selectivity pattern, combined with micromolar potency, positions the compound as a fragment-like starting point for CDK1 inhibitor development in oncology applications. The differential activity across CDK family members provides initial selectivity data to guide medicinal chemistry optimization toward human kinase targets.

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